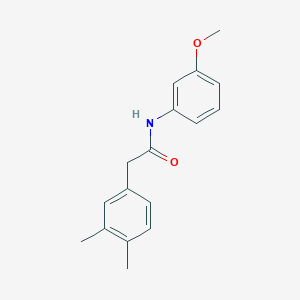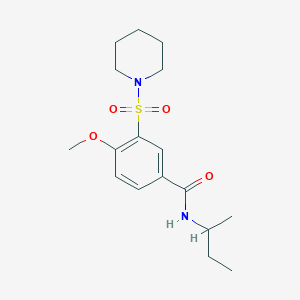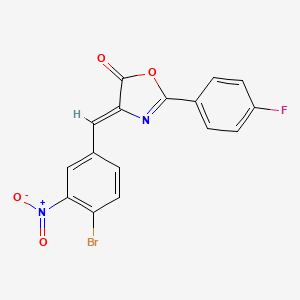![molecular formula C17H17ClN2O B4728129 3-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide](/img/structure/B4728129.png)
3-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide
Übersicht
Beschreibung
3-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzazepines, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. The compound has been found to act as a potent inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide in lab experiments is its diverse pharmacological properties. The compound has been found to exhibit potent activity against various types of cancer cells and neurological disorders. Furthermore, it has been shown to have anti-inflammatory and analgesic activities. However, one of the main limitations of using this compound is its potential toxicity. The compound has been found to exhibit cytotoxicity against normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide. One of the main directions is to study the compound's potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound's potential as an anticancer agent can be further explored by studying its mechanism of action and optimizing its structure-activity relationship. Additionally, the compound's pharmacokinetic and pharmacodynamic properties can be further studied to optimize its therapeutic efficacy and minimize its toxicity.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide has shown promising results in various scientific research applications. It has been reported to exhibit potent anti-inflammatory, analgesic, and antidepressant activities. The compound has also shown significant activity against various types of cancer cells, including breast, colon, and lung cancer cells. Furthermore, it has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-chloro-N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-10-9-17(21)19-14-8-7-13-6-5-12-3-1-2-4-15(12)20-16(13)11-14/h1-4,7-8,11,20H,5-6,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWSOEPSDZUPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-chloro-2-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4728056.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B4728072.png)
![1-{3-[(2-bromophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B4728077.png)
![ethyl 2-({[(6-nitro-1,3-benzothiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4728080.png)


![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4728102.png)

![2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4728116.png)

![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4728125.png)
![2-{3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4728155.png)
![1-{N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxamide](/img/structure/B4728159.png)